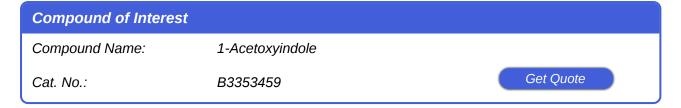


An In-Depth Technical Guide to the Physicochemical Properties of 1-Acetoxyindole

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetoxyindole is an N-acylated derivative of indole, a heterocyclic aromatic compound that forms the core structure of many biologically active molecules. As a member of the indole family, **1-acetoxyindole** holds potential for investigation in various fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the currently available information on the physicochemical properties of **1-acetoxyindole**, with a focus on its synthesis, stability, and comparison with its isomers. It is important to note that while data on other acetoxyindole isomers is more readily available, specific experimental data for **1-acetoxyindole** is limited, likely due to its inherent instability.

Physicochemical Properties

Quantitative data for **1-acetoxyindole** and its common isomers, 3-acetoxyindole and 4-acetoxyindole, are summarized in the tables below for easy comparison. It is crucial to distinguish between these isomers as their properties can vary significantly.

Table 1: General and Computed Physicochemical Properties



Property	1-Acetoxyindole	3-Acetoxyindole	4-Acetoxyindole
CAS Number	54698-12-3	608-08-2	5585-96-6
Molecular Formula	C10H9NO2[1]	C10H9NO2	C10H9NO2[2][3]
Molecular Weight	175.18 g/mol [1]	175.18 g/mol	175.18 g/mol [4]
Exact Mass	175.063328530 g/mol	175.063328530 g/mol	175.063328530 g/mol [5]
Computed LogP	1.61640[1]	1.8	1.8[5]
Topological Polar Surface Area (TPSA)	31.23 Ų[1]	42.1 Ų	42.1 Ų[5]
Hydrogen Bond Donor Count	0	1	1[2][5]
Hydrogen Bond Acceptor Count	2	2	2[2][5]
Rotatable Bond Count	2	2	2[5]

Table 2: Experimental Physicochemical Properties

Property	1-Acetoxyindole	3-Acetoxyindole	4-Acetoxyindole
Melting Point	Not available	128-130 °C	98-101 °C[4]
Boiling Point	Not available	Not available	339.1 °C (Predicted) [6]
Solubility	Not available	Soluble in ethanol, water, chloroform, dichloromethane, and methanol[7]	Slightly soluble in Chloroform, DMSO, and Methanol[6]
рКа	Not available	Not available	16.38 ± 0.30 (Predicted)[6]



Synthesis and Stability

The synthesis of **1-acetoxyindole** typically involves the acylation of **1-**hydroxyindole. A general one-pot method has been described for the synthesis of various **1-**acyloxyindoles, including **1-**acetoxyindole[6]. This procedure involves the reduction of a nitro ketoester substrate to form a **1-**hydroxyindole intermediate, which is then acylated.

However, **1-acetoxyindole** has been noted for its general instability, which may contribute to the limited availability of its experimental data[6]. Studies have shown that partial degradation of **1-acetoxyindole** can be observed within 30 minutes on a TLC plate[6]. This instability is a critical factor to consider in its synthesis, handling, and storage.

Experimental Protocol: One-Pot Synthesis of 1-Acyloxyindoles

The following is a generalized protocol for the synthesis of 1-acyloxyindoles, which can be adapted for **1-acetoxyindole**[6].

Materials:

- Nitro ketoester substrate
- Tin(II) chloride dihydrate (SnCl₂·2H₂O)
- 4Å molecular sieves
- Dimethoxyethane (DME)
- An appropriate alcohol
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- · Acetic anhydride

Procedure:

 A mixture of SnCl₂·2H₂O and 4Å molecular sieves is stirred in DME for 30 minutes at room temperature.



- The alcohol and the nitro ketoester substrate are added to the stirred mixture.
- The resulting mixture is stirred for 1.5–3 hours at 40 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.
- Once the starting material is consumed, DME and DBU are added, and the mixture is stirred vigorously for 30 minutes at room temperature.
- Acetic anhydride is then added in an ice bath.
- The reaction mixture is kept stirring at room temperature for 1.5–4 hours until the reaction is complete, as monitored by TLC.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physicochemical Properties of 1-Acetoxyindole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3353459#physicochemical-properties-of-1-acetoxyindole]



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